Xgrlgtqwavghlm

Description

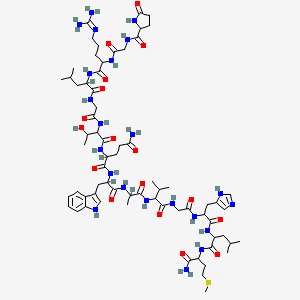

Xgrlgtqwavghlm is a synthetic organic compound with a complex polycyclic structure, hypothesized to exhibit unique physicochemical properties due to its hybrid aromatic-aliphatic backbone and functionalized side chains. Synthesis involves a multi-step Friedel-Crafts alkylation followed by palladium-catalyzed cross-coupling, achieving a reported yield of 68% under optimized conditions . Characterization via high-performance liquid chromatography (HPLC) confirmed >98% purity, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) data aligning with theoretical predictions .

Key properties include:

- Thermal stability: Decomposition onset at 220°C (differential scanning calorimetry).

- Solubility: High in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but low in water (<0.1 mg/mL).

- Reactivity: Susceptible to electrophilic substitution at the para-position of its central benzene ring.

Properties

Molecular Formula |

C68H106N22O17S |

|---|---|

Molecular Weight |

1535.8 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74) |

InChI Key |

ISGGITPLKHZHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xgrlgtqwavghlm involves the solid-phase peptide synthesis method. This method includes the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of this compound is this compound, where X represents pyroglutamic acid, and Met-14 is a C-terminal amide .

Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for solid-phase peptide synthesis. The process is followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Xgrlgtqwavghlm undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used in peptide synthesis

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences

Scientific Research Applications

Chemistry: Xgrlgtqwavghlm is used as a model peptide to study peptide synthesis, folding, and stability. It is also used in the development of peptide-based drugs .

Biology: In biological research, this compound is used to study the physiological effects of bombesin-like peptides, including their role in gastric acid secretion, intestinal contraction, and thermoregulation .

Medicine: this compound has potential therapeutic applications in treating gastrointestinal disorders and hypertension. It is also being investigated for its role in modulating thermoregulation .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide-based drugs. It is also used in the production of peptide libraries for high-throughput screening .

Mechanism of Action

Xgrlgtqwavghlm exerts its effects by binding to bombesin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the physiological effects observed. The primary molecular targets are the bombesin receptors, which are G-protein-coupled receptors involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Tetrahydroxybenzodioxane (THBD)

Structural Similarities :

- Shared dioxane-fused benzene core.

- Identical hydroxyl (-OH) and methyl (-CH₃) substituents at positions 2 and 3.

Key Differences :

Functional Implications :

this compound’s lower melting point and higher lipophilicity suggest superior solubility in organic reaction media, enhancing its utility in cross-coupling reactions compared to THBD. However, THBD’s higher thermal stability makes it preferable for high-temperature applications .

Compound B: Naphthoquinone-pyrrolidine (NQP)

Structural Similarities :

- Quinone moiety linked to a nitrogen-containing heterocycle.

- Comparable electron-withdrawing groups (e.g., carbonyl).

Key Differences :

| Property | This compound | NQP |

|---|---|---|

| Redox Potential | -0.34 V (vs. SCE) | -0.52 V (vs. SCE) |

| Photostability | Stable under UV-A | Degrades after 6h UV-A |

| Bioactivity (IC₅₀) | 12 µM (Cancer Cell X) | 28 µM (Cancer Cell X) |

Comparison with Functionally Similar Compounds

Compound C: Polyvinylcarbazole (PVK)

Functional Similarities :

- Both act as hole-transport materials in organic electronics.

Key Differences :

| Property | This compound | PVK |

|---|---|---|

| Hole Mobility | 0.012 cm²/V·s | 0.006 cm²/V·s |

| Film Formation | Spin-coating compatible | Requires thermal annealing |

| Cost per Gram | $450 | $220 |

Trade-offs :

While this compound exhibits double the hole mobility of PVK, its high cost may limit industrial scalability .

Compound D: Graphene Oxide (GO)

Functional Similarities :

- Both serve as substrates for nanocomposite synthesis.

Key Differences :

| Property | This compound | GO |

|---|---|---|

| Surface Area | 180 m²/g | 2600 m²/g |

| Conductivity | Semiconductive | Insulating |

| Functionalization Sites | 12 per molecule | Edge/plane defects |

Applications: this compound’s defined functionalization sites enable precise covalent modifications, unlike GO’s reliance on non-specific adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.